![molecular formula C12H13FN2O3 B1400806 (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone CAS No. 1457315-94-4](/img/structure/B1400806.png)
(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone
Overview
Description
“(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” is a synthetic organic compound with the molecular formula C12H13FN2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” consists of a piperidin-1-yl group attached to a methanone group, which is further connected to a 2-fluoro-4-nitrophenyl group . The molecular weight of the compound is 252.24 g/mol.
Physical And Chemical Properties Analysis
“(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” is a solid compound . The Log P value of a related compound was measured to be 2.52, indicating its lipophilicity .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone,” focusing on six unique applications:
Drug Discovery and Development
Piperidine derivatives, including those with a nitrophenyl group, are commonly used in drug discovery. They serve as key building blocks for creating compounds with various pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Catalysis
Nitrophenyl compounds are known for their role in catalysis. They can be used to study size and structure-dependent catalytic activity and to understand the structural chemistry of active nanoparticles .
Environmental Science
The reduction of nitrophenol compounds is a significant area of research due to their environmental impact. Studies focus on green synthesis methods for reducing these compounds in aqueous media and mitigating their presence in soils and waters .
Synthetic Chemistry
Both piperidine and nitrophenyl moieties are important in synthetic chemistry for constructing complex molecules. They are involved in conformational analysis, NMR properties studies, and mass spectrometry of derivatives .
Pharmacological Applications
Piperidine derivatives are explored for their potential therapeutic effects against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .
Biotechnological Research
Piperidine compounds are investigated for their biotechnological applications, including bio-enhancers and phytopharmaceuticals due to their numerous pharmacological activities .
Future Directions
The future directions for research on “(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” could include further exploration of its synthesis process, chemical reactions, mechanism of action, and potential applications. As it is a synthetic organic compound, it could be of interest in various fields of research .
properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-8-9(15(17)18)4-5-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYWDMVYHUTRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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